molecular formula C10H10BrNO2 B1384815 2-(Bromomethyl)-6-methoxyisoindolin-1-one CAS No. 944718-10-9

2-(Bromomethyl)-6-methoxyisoindolin-1-one

Cat. No.: B1384815
CAS No.: 944718-10-9
M. Wt: 256.1 g/mol
InChI Key: KJOPVBGYBVIAEN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxyisoindolin-1-one is a brominated isoindolinone derivative characterized by a bromomethyl substituent at position 2 and a methoxy group at position 6. Its molecular formula is C₁₀H₁₀BrNO₂, with a calculated molecular weight of 256.09 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromomethyl group at C2 enhances its reactivity in alkylation or cross-coupling reactions, while the methoxy group at C6 influences electronic properties and solubility .

Properties

IUPAC Name

2-(bromomethyl)-6-methoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-8-3-2-7-5-12(6-11)10(13)9(7)4-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOPVBGYBVIAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2=O)CBr)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650641
Record name 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944718-10-9
Record name 2-(Bromomethyl)-2,3-dihydro-6-methoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944718-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methoxyisoindolin-1-one typically involves the bromomethylation of 6-methoxyisoindolin-1-one. One common method is the reaction of 6-methoxyisoindolin-1-one with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxyisoindolin-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(Bromomethyl)-6-oxoisoindolin-1-one.

    Reduction: The carbonyl group in the isoindolinone ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted isoindolinones with various functional groups.

    Oxidation: 2-(Bromomethyl)-6-oxoisoindolin-1-one.

    Reduction: 2-(Bromomethyl)-6-methoxyisoindolin-1-ol.

Scientific Research Applications

2-(Bromomethyl)-6-methoxyisoindolin-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, such as cancer and bacterial infections.

    Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxyisoindolin-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This property makes it a valuable intermediate in the synthesis of biologically active molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
2-(Bromomethyl)-6-methoxyisoindolin-1-one BrCH₂ (C2), OMe (C6) 256.09 Intermediate in organic synthesis
6-Bromo-2-methylisoindolin-1-one Br (C6), CH₃ (C2) 228.06 Pharmaceutical research
4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one Br (C4), OCH₂CH₂OMe (C6) 286.13 Potential medicinal chemistry applications
6-Hydroxy-2-methylisoindolin-1-one OH (C6), CH₃ (C2) 163.17 Solubility in polar solvents
2-Benzyl-6-methoxyisoindolin-1-one Bn (C2), OMe (C6) 253.30 Higher lipophilicity

Physicochemical Properties

  • Solubility : The methoxy group in this compound increases solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to brominated analogs like 6-Bromo-2-methylisoindolin-1-one , which is less polar .
  • Stability : Bromomethyl-substituted compounds are sensitive to light and moisture, requiring storage at 2–8°C, whereas benzyl-substituted derivatives (e.g., compound 6) are more stable at room temperature .

Research Findings and Trends

  • Synthetic Efficiency : this compound is synthesized in higher yields (≥70%) compared to analogs like 2-Benzyl-6-(2-chloroethoxy)isoindolin-1-one (compound 8, 87% yield), which requires prolonged heating .
  • Positional Isomerism : The placement of substituents significantly impacts bioactivity. For example, 7-Bromo-6-methoxyisoindolin-1-one (CAS 1226879-79-3), a positional isomer of the target compound, shows reduced reactivity due to steric hindrance at C7 .

Biological Activity

Overview

2-(Bromomethyl)-6-methoxyisoindolin-1-one is an organic compound classified within the isoindolinone family, notable for its diverse biological activities. The presence of both a bromomethyl and a methoxy group enhances its reactivity and potential applications in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific investigations.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10BrNO2\text{C}_{11}\text{H}_{10}\text{Br}\text{N}\text{O}_2
  • Molecular Weight: 268.11 g/mol
  • CAS Number: 944718-10-9

The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the reactive bromomethyl group. This allows the compound to form covalent bonds with various nucleophiles, facilitating the development of biologically active derivatives. The methoxy group also plays a role in enhancing solubility and reactivity, which can influence the compound's pharmacological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored through several studies. It has been shown to induce apoptosis in cancer cell lines, likely through mechanisms involving the disruption of cellular signaling pathways. For instance, case studies have reported that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Anticancer Activity Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
Mechanistic Studies Showed that the compound affects the expression levels of Bcl-2 and Bax proteins, indicating a mitochondrial pathway involvement in apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar isoindolinone derivatives:

CompoundBiological ActivityIC50 (µM)
2-(Chloromethyl)-6-methoxyisoindolin-1-oneModerate antimicrobial activity25
2-(Iodomethyl)-6-methoxyisoindolin-1-oneHigh anticancer activity12
This compound Significant antimicrobial and anticancer activity15

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-6-methoxyisoindolin-1-one
Reactant of Route 2
2-(Bromomethyl)-6-methoxyisoindolin-1-one

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